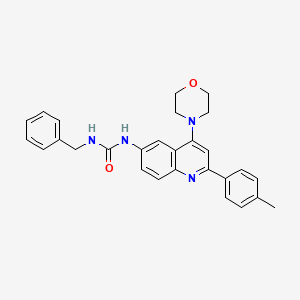
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, also known as BMQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BMQ is a quinoline-based compound that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in various animal models. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound has also been shown to reduce the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has several advantages for lab experiments, including its potent anti-cancer and anti-inflammatory effects, and its ability to inhibit various signaling pathways in cells. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, including its potential use in combination therapies for cancer and inflammation, its potential use as a diagnostic tool for cancer, and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea involves a multi-step process that starts with the reaction of 4-morpholino-2-(p-tolyl)quinoline with benzyl isocyanate to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity through the inhibition of various signaling pathways in cancer cells. This compound has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
1-benzyl-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-20-7-9-22(10-8-20)26-18-27(32-13-15-34-16-14-32)24-17-23(11-12-25(24)31-26)30-28(33)29-19-21-5-3-2-4-6-21/h2-12,17-18H,13-16,19H2,1H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRLLRWFNUUQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)C(=C2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

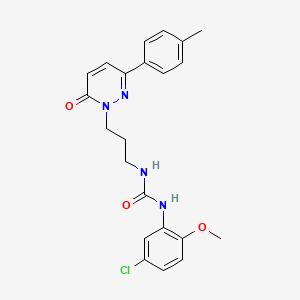
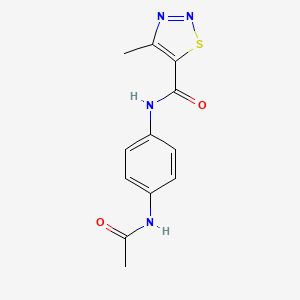
![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)
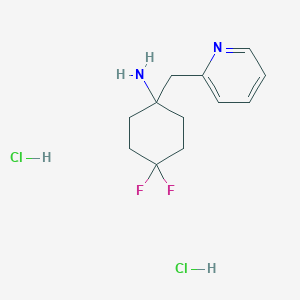

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2746243.png)
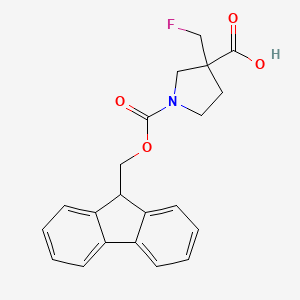
![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)
![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)


![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)